molecular formula C20H24N2O3 B5607520 4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one

4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B5607520
M. Wt: 340.4 g/mol
InChI Key: KMUVCWWFRNKRHV-UHFFFAOYSA-N
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Description

4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[45]dec-3-en-2-one is a synthetic organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor such as a ketone or aldehyde.

    Introduction of the piperazine moiety: This step involves the reaction of the spirocyclic intermediate with piperazine, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives or benzoyl derivatives.

Scientific Research Applications

4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    4-(4-substituted piperazin-1-yl)benzylidene derivatives: These compounds share the piperazine and benzoyl moieties but differ in their overall structure.

    Spirocyclic compounds: Other spirocyclic compounds with different substituents or ring sizes.

Uniqueness

4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific combination of a spirocyclic core with a benzoylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-18-15-17(20(25-18)9-5-2-6-10-20)21-11-13-22(14-12-21)19(24)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUVCWWFRNKRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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